N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide
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Overview
Description
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide is an organic compound belonging to the class of benzamides
Mechanism of Action
Target of Action
The primary target of this compound is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
The compound acts as an inhibitor of the Lp-PLA2 enzyme . Lp-PLA2 is found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . Inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis .
Biochemical Pathways
The compound affects the biochemical pathway involving the Lp-PLA2 enzyme . By inhibiting this enzyme, it prevents the formation of lysophosphatidylcholine, a component of atherosclerotic plaques . This can help in the treatment of atherosclerosis .
Pharmacokinetics
It’s known that the compound is aLp-PLA2 inhibitor . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the Lp-PLA2 enzyme . This leads to a decrease in the formation of atherosclerotic plaques, which can be beneficial in the treatment of atherosclerosis .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. These interactions could potentially influence biochemical reactions within the body .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been specifically studied
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide typically involves multiple steps. The general approach includes the following:
Step 1: Formation of the tetrahydroquinoline ring system. This often involves the reduction of quinoline derivatives using hydrogen in the presence of a metal catalyst.
Step 2: Introduction of the 2-methoxyethyl side chain through nucleophilic substitution reactions.
Step 3: Formation of the benzamide moiety by reacting the tetrahydroquinoline intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, these reactions are typically optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency. Purification steps often include recrystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides under mild conditions using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The benzamide functionality can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl side chain can be subject to nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions Used
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with palladium on carbon.
Bases: Triethylamine, sodium hydride.
Major Products Formed from These Reactions
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: New substituted quinoline derivatives with altered pharmacological properties.
Scientific Research Applications
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a starting material in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: May be used as a precursor or intermediate in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
When comparing N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide to similar compounds, its uniqueness can be highlighted:
Similar Compounds: N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide, N-(1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide.
Uniqueness: The presence of the 2-methoxyethyl group imparts distinct physicochemical properties and potential biological activities that set it apart from its analogs.
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Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-11-16(2)13-18(12-15)21(24)22-19-7-6-17-5-4-8-23(9-10-25-3)20(17)14-19/h6-7,11-14H,4-5,8-10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOUSAYNOXRGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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